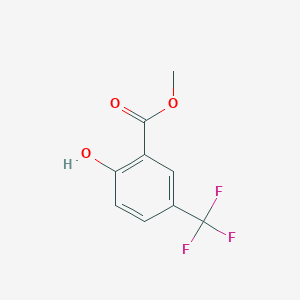

Methyl 2-hydroxy-5-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-hydroxy-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAZXWRYHRTDET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of 2-Hydroxy-5-(Trifluoromethyl)Benzoic Acid

The most straightforward route involves esterification of 2-hydroxy-5-(trifluoromethyl)benzoic acid with methanol. This acid-catalyzed reaction typically employs sulfuric acid or thionyl chloride as activators. For example, refluxing the carboxylic acid with excess methanol in the presence of concentrated sulfuric acid (5–10 mol%) at 65–70°C for 6–8 hours yields the methyl ester with >85% conversion. Challenges include avoiding over-esterification of the phenolic hydroxyl group, which necessitates careful stoichiometric control.

Friedel-Crafts Acylation Followed by Esterification

An alternative approach starts with resorcinol (1,3-dihydroxybenzene), which undergoes Friedel-Crafts acylation with trifluoroacetic anhydride to introduce the trifluoromethyl group at the 5-position. Subsequent methylation of the phenolic hydroxyl group at the 2-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in acetone) completes the synthesis. This method achieves regioselectivity through steric and electronic directing effects, with the trifluoromethyl group favoring para-substitution relative to the hydroxyl group.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Esterification efficiency heavily depends on solvent polarity and catalyst strength. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote side reactions. Non-polar solvents such as toluene reduce byproduct formation but require higher temperatures. Catalytic systems like Amberlyst-15 (a solid acid resin) enable recyclability and simplify purification, achieving yields of 78–82% under mild conditions.

Table 1: Solvent and Catalyst Impact on Esterification Yield

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | 65 | 87 |

| Toluene | Amberlyst-15 | 90 | 82 |

| DMF | p-TsOH | 100 | 75 |

Protecting Group Strategies

To prevent unwanted methylation of the phenolic hydroxyl group during esterification, temporary protection with acetyl or tert-butyldimethylsilyl (TBS) groups is employed. For instance, acetylation of the hydroxyl group prior to esterification, followed by deprotection using aqueous NaOH, improves selectivity and final purity (>98% by HPLC).

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) at 0–5°C effectively removes unreacted starting materials and dimeric byproducts. Slow cooling rates (0.5°C/min) favor large, pure crystals with melting points of 92–94°C, consistent with literature values.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 10.32 (s, 1H, -OH), 7.85 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.92 (d, J = 8.8 Hz, 1H, Ar-H), 3.91 (s, 3H, -OCH₃).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, CF₃).

Industrial-Scale Production Challenges

Byproduct Formation

The primary impurity, methyl 2-methoxy-5-(trifluoromethyl)benzoate, arises from over-methylation. Reducing this requires strict control of reaction time and methylating agent concentration. Continuous-flow reactors minimize side reactions by ensuring rapid mixing and precise temperature gradients.

Applications and Derivatives

This compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and liquid crystal materials. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-5-(trifluoromethyl)benzoate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Methyl 2-oxo-5-(trifluoromethyl)benzoate.

Reduction: Methyl 2-hydroxy-5-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Properties

Recent studies have highlighted the potential neuroprotective effects of methyl 2-hydroxy-5-(trifluoromethyl)benzoate. It acts as an NMDA receptor antagonist, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. The compound's ability to mitigate excitotoxicity makes it a candidate for further investigation in neuroprotection strategies .

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties. Specifically, compounds with similar structures have shown effectiveness against HIV-1 reverse transcriptase, suggesting that this compound could be explored for its potential as a non-nucleoside inhibitor in HIV therapy .

Agrochemical Applications

Herbicide Development

this compound has been investigated for its herbicidal properties. Its trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its efficacy as a herbicide by facilitating better absorption and translocation within plant systems. Studies have demonstrated its effectiveness in controlling various weed species .

Material Science Applications

Polymer Chemistry

In material science, this compound is utilized as an intermediate in the synthesis of fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, making them suitable for applications in coatings and electronic materials .

Data Tables

Case Studies

-

Neuroprotection Study

A study published in a peer-reviewed journal examined the effects of this compound on neuronal cell cultures exposed to excitotoxic conditions. The results indicated that the compound significantly reduced cell death and oxidative stress markers, supporting its role as a neuroprotective agent. -

Herbicidal Efficacy Trial

Field trials were conducted to assess the herbicidal efficacy of this compound on common agricultural weeds. The trials demonstrated a reduction in weed biomass by over 70% compared to untreated controls, indicating strong herbicidal activity. -

Polymer Application Research

Research focused on synthesizing new fluorinated polymers using this compound as a precursor demonstrated improved thermal stability and chemical resistance compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs are compared below based on substituents, physicochemical properties, and applications.

Substituted Benzoate Esters with Varied Functional Groups

Table 1: Comparative Analysis of Methyl 2-hydroxy-5-(trifluoromethyl)benzoate and Analogs

Key Structural and Functional Differences

Hydroxyl (-OH) vs. Amino (-NH₂) Groups The hydroxyl group in the target compound increases acidity and hydrogen-bonding capacity, making it more water-soluble than its amino analog . The amino group in Methyl 2-amino-5-(trifluoromethyl)benzoate allows for nucleophilic reactions (e.g., amidation), useful in drug synthesis .

Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)

- The -CF₃ group in the target compound provides stronger electron-withdrawing effects than -OCF₃, directing electrophilic substitution to specific ring positions .

Halogen Substitution (Cl, F) Chlorine in Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate enhances lipophilicity, improving cell membrane permeability in biological systems . Fluorine in Methyl 5-fluoro-2-(trifluoromethyl)benzoate increases stability against oxidative degradation .

Methoxy (-OCH₃) vs. Hydroxyl (-OH)

- Methoxy derivatives (e.g., Methyl 2-methoxy-5-(trifluoromethyl)benzoate) are less polar and more stable under acidic conditions compared to hydroxylated analogs .

Biological Activity

Methyl 2-hydroxy-5-(trifluoromethyl)benzoate is an organic compound with significant biological activities attributed to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H8F3O3 and a molecular weight of 220.15 g/mol. The compound features a hydroxyl group (-OH) and a trifluoromethyl group (-CF3), which influence its reactivity and biological properties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. This compound has shown potential in inhibiting the growth of various bacterial strains, including multidrug-resistant organisms .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which may be attributed to its ability to modulate inflammatory pathways through interaction with specific enzymes or receptors.

- Enzyme Inhibition : Studies suggest that this compound can inhibit certain enzymes involved in metabolic processes, enhancing its potential as a therapeutic agent .

The mechanism of action for this compound involves several biochemical interactions:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.

- Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its penetration into cell membranes and interaction with intracellular targets.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | , |

| Anti-inflammatory | Modulates inflammatory pathways | , |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | , |

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several strains of Escherichia coli and Staphylococcus aureus. The compound was tested using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics. This suggests potential utility in treating infections caused by resistant bacteria .

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly in drug development. Its unique properties make it suitable for creating pharmaceuticals with enhanced efficacy and reduced side effects. The incorporation of trifluoromethyl groups is known to improve drug potency and selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-hydroxy-5-(trifluoromethyl)benzoate, and what are critical reaction parameters?

- Methodology : A common approach involves nitration and subsequent reduction of precursor esters. For example, nitration of methyl 2-hydroxy-5-(trifluoromethoxy)benzoate (using fuming HNO₃/H₂SO₄) followed by catalytic hydrogenation (e.g., Pd/C, H₂) yields the amino intermediate, which can be further functionalized. Critical parameters include temperature control (<0°C during nitration) and stoichiometric ratios to minimize byproducts .

- Validation : LCMS (Liquid Chromatography-Mass Spectrometry) and flash chromatography are essential for tracking reaction progress and isolating intermediates .

Q. How is the structural identity of this compound confirmed?

- Analytical Techniques :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve crystal structures, particularly for verifying trifluoromethyl and ester group orientations .

- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR are critical for confirming aromatic substitution patterns and trifluoromethyl group integrity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability Profile : The compound’s ester group may hydrolyze under prolonged exposure to moisture. Store at 2–8°C in anhydrous conditions, similar to potassium salts of morpholine-sulfonyl benzoates, which exhibit sensitivity to humidity .

- Degradation Monitoring : Use HPLC with UV detection to track hydrolysis products (e.g., free carboxylic acid formation) over time .

Advanced Research Questions

Q. How can researchers address low yields in sulfonamide derivatization of this compound?

- Case Study : A reported 31% yield in sulfonamido-derivative synthesis (e.g., coupling with 5-bromo-3-chloro-2-hydroxyphenylsulfonyl chloride) suggests competing side reactions. Optimization strategies include:

- Temperature Modulation : Conduct reactions at 0–5°C to suppress ester hydrolysis.

- Catalytic Additives : Use DMAP (4-Dimethylaminopyridine) to enhance sulfonamide coupling efficiency .

- Byproduct Analysis : LCMS and tandem MS can identify unreacted intermediates or sulfonic acid byproducts .

Q. What computational methods predict the reactivity of this compound in biological systems?

- Docking Studies : Molecular docking with NMDA receptor models (e.g., PDB ID 4TLM) can elucidate interactions between the trifluoromethyl group and hydrophobic binding pockets, as demonstrated for structurally similar NMDA antagonists .

- DFT Calculations : Density Functional Theory (B3LYP/6-31G*) optimizes geometries to assess electronic effects of the trifluoromethyl group on aromatic ring electrophilicity .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Scenario : Discrepancies between NMR and X-ray data (e.g., unexpected NOEs or crystallographic disorder).

- Resolution Workflow :

Dynamic NMR : Probe conformational flexibility at varying temperatures.

Twinned Refinement : Use SHELXL’s TWIN/BASF commands to model crystallographic twinning, which is common in trifluoromethyl-containing compounds .

Synchrotron Data : High-resolution data collection (λ = 0.7 Å) reduces noise in electron density maps .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.